[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid
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Overview
Description
[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: is a chemical compound with the molecular formula C8H14F2N2O2 and a molecular weight of 208.21 g/mol It is characterized by the presence of a piperazine ring substituted with a difluoroethyl group and an acetic acid moiety
Preparation Methods
The synthesis of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or interacting with cellular components to exert its effects .
Comparison with Similar Compounds
[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid: can be compared with other similar compounds, such as:
[4-(2,2-Difluoroethyl)piperazin-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[4-(2,2-Difluoroethyl)piperazin-1-yl]butyric acid:
[4-(2,2-Difluoroethyl)piperazin-1-yl]benzoic acid: Features a benzoic acid moiety, which may influence its biological activity and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2,2-difluoroethyl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2/c9-7(10)5-11-1-3-12(4-2-11)6-8(13)14/h7H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDAZSQIBUFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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